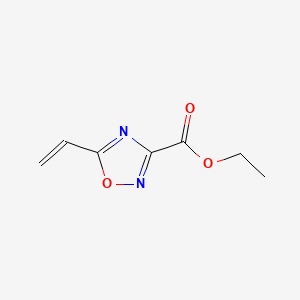

Ethyl 5-vinyl-1,2,4-oxadiazole-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-ethenyl-1,2,4-oxadiazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-3-5-8-6(9-12-5)7(10)11-4-2/h3H,1,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVDPMYFYUQZZEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC(=N1)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70665322 | |

| Record name | Ethyl 5-ethenyl-1,2,4-oxadiazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70665322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163719-78-6 | |

| Record name | Ethyl 5-ethenyl-1,2,4-oxadiazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70665322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 5-ethenyl-1,2,4-oxadiazole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ethyl 5-vinyl-1,2,4-oxadiazole-3-carboxylate: A Comprehensive Guide to Synthesis, Characterization, and Application

An In-Depth Technical Guide for Chemical Professionals

Abstract

The 1,2,4-oxadiazole moiety is a cornerstone in modern medicinal chemistry, prized for its role as a bioisostere for amide and ester functionalities, which enhances metabolic stability and modulates pharmacokinetic profiles.[1] This guide provides a detailed technical overview of the synthesis and characterization of Ethyl 5-vinyl-1,2,4-oxadiazole-3-carboxylate, a versatile heterocyclic building block. The presence of both a vinyl group and an ethyl ester provides orthogonal handles for subsequent chemical modifications, making it a molecule of significant interest for researchers in drug discovery and materials science.[2][3][4] We will explore the strategic rationale behind the chosen synthetic pathway, provide a robust, step-by-step experimental protocol, and detail the comprehensive analytical methods required to verify the structure and purity of the final compound.

Strategic Approach: Retrosynthetic Analysis

The design of a synthetic route begins with a logical deconstruction of the target molecule. For Ethyl 5-vinyl-1,2,4-oxadiazole-3-carboxylate, the most reliable and widely adopted method for constructing the 1,2,4-oxadiazole core involves the condensation and subsequent cyclodehydration of an amidoxime with an activated carboxylic acid derivative.[5][6][7]

Two primary retrosynthetic disconnections are possible. Our analysis favors Route B , which utilizes commercially available and highly reactive ethyl chlorooxoacetate. This approach hinges on the synthesis of the less common N'-hydroxyacrylamide (acrylamidoxime) intermediate, a manageable preparative step.

Caption: Retrosynthetic analysis favoring Route B for the target molecule.

Synthesis Methodology

The synthesis is executed as a two-stage process: first, the preparation of the key acrylamidoxime intermediate, followed by its reaction with ethyl chlorooxoacetate to form the final product.

Overall Synthetic Scheme

The following scheme outlines the complete synthetic pathway from basic starting materials to the target compound.

Caption: The two-stage synthesis of the target oxadiazole.

Reagent Safety and Handling

Scientific integrity demands a rigorous approach to safety. The reagents used in this synthesis possess significant hazards that require strict adherence to safety protocols.

| Reagent | CAS Number | Key Hazards | Recommended Handling |

| Acrylonitrile | 107-13-1 | Flammable, Toxic, Carcinogen, Lachrymator | Work exclusively in a certified chemical fume hood. Use nitrile gloves, safety goggles, and a lab coat. Ground all equipment.[8] |

| Hydroxylamine | 7803-49-8 | Explosive when heated, Skin sensitizer, Irritant | Handle behind a blast shield. Avoid heating concentrated solutions. Ensure proper ventilation. |

| Ethyl Chlorooxoacetate | 4755-77-5 | Corrosive, Lachrymator, Reacts violently with water | Handle under an inert atmosphere (N₂ or Ar). Use a syringe for transfers. Wear acid-resistant gloves and face shield.[9][10] |

| Pyridine | 110-86-1 | Flammable, Toxic, Harmful if swallowed or inhaled | Use in a well-ventilated fume hood. Avoid contact with skin and eyes. |

| Acryloyl Chloride | 814-68-6 | Flammable, Corrosive, Toxic, Lachrymator, Water-reactive | Store in freezer under inert gas. Use non-sparking tools and ground equipment.[11][12] |

Detailed Experimental Protocol

Part A: Synthesis of N'-hydroxyacrylamide (Acrylamidoxime)

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add hydroxylamine hydrochloride (1.0 eq) and sodium bicarbonate (1.1 eq).

-

Solvent Addition: Add a 1:1 mixture of ethanol and water (approx. 5 mL per gram of hydroxylamine HCl).

-

Reactant Addition: While stirring vigorously, add acrylonitrile (1.0 eq) dropwise at room temperature.

-

Causality Note: The bicarbonate base is crucial for neutralizing the HCl salt of hydroxylamine, liberating the free base to act as a nucleophile. The dropwise addition controls the exotherm of the reaction.

-

-

Reaction: Heat the mixture to a gentle reflux (approx. 70-80 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude amidoxime, which can often be used in the next step without further purification.

Part B: Synthesis of Ethyl 5-vinyl-1,2,4-oxadiazole-3-carboxylate

-

Setup: In a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, dissolve the crude N'-hydroxyacrylamide (1.0 eq) from Part A in anhydrous pyridine (approx. 10 mL per gram of amidoxime).

-

Acylation: Cool the solution to 0 °C using an ice bath. Add ethyl chlorooxoacetate (1.05 eq) dropwise via syringe over 15 minutes.[13]

-

Causality Note: Pyridine serves a dual purpose: it acts as the solvent and as a base to scavenge the HCl byproduct of the acylation, driving the reaction forward. Cooling to 0 °C mitigates the highly exothermic nature of the acyl chloride reaction.

-

-

Cyclization: After the addition is complete, allow the mixture to warm to room temperature, then heat to reflux (approx. 115 °C) for 3-5 hours. The formation of the oxadiazole ring is achieved through thermal cyclodehydration.

-

Work-up: Cool the mixture and pour it into a separatory funnel containing 100 mL of 1 M HCl (aq) and 50 mL of ethyl acetate. Shake and separate the layers. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.

Physicochemical and Spectroscopic Characterization

Validation of the synthesized compound is paramount. The following characterization data are expected for Ethyl 5-vinyl-1,2,4-oxadiazole-3-carboxylate (C₇H₈N₂O₃, MW: 168.15 g/mol ).[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Proton Assignment | Approx. δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -O-CH₂ -CH₃ | 4.55 | Quartet (q) | J = 7.1 |

| -O-CH₂-CH₃ | 1.48 | Triplet (t) | J = 7.1 |

| =CH- (vinyl) | 6.80 | dd | J = 17.5 (trans), 10.8 (cis) |

| =CH₂ (vinyl, trans) | 6.45 | dd | J = 17.5 (trans), 1.5 (gem) |

| =CH₂ (vinyl, cis) | 6.05 | dd | J = 10.8 (cis), 1.5 (gem) |

Note: The characteristic coupling constants for the vinyl protons are critical for confirming this functional group.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Carbon Assignment | Approx. δ (ppm) |

|---|---|

| C=O (Ester) | 160.5 |

| C3 (Oxadiazole) | 157.0 |

| C5 (Oxadiazole) | 176.0 |

| =C H- (vinyl) | 125.0 |

| =C H₂ (vinyl) | 124.5 |

| -O-C H₂-CH₃ | 63.0 |

| -O-CH₂-C H₃ | 14.0 |

Note: The chemical shifts for the oxadiazole ring carbons (C3 and C5) are highly deshielded due to the electronegative environment.[15]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides confirmation of the key functional groups present in the molecule.

Key FTIR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C=O Stretch (Ester) | ~1750 | Strong |

| C=N Stretch (Oxadiazole) | ~1620 | Medium-Strong |

| C=C Stretch (Vinyl) | ~1645 | Medium |

| C-O Stretch (Ester) | ~1250-1300 | Strong |

| =C-H Bends (Vinyl) | ~990 and ~920 | Strong |

Note: The presence of a strong band around 1750 cm⁻¹ is indicative of the ester carbonyl, while the bands in the 1620-1650 cm⁻¹ region confirm the heterocyclic and vinyl double bonds.[16][17]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation analysis.

-

Expected Molecular Ion (EI or ESI+): [M]+• at m/z = 168.15 or [M+H]⁺ at m/z = 169.16.

-

Key Fragmentation Pathways: Common fragmentation includes the loss of the ethoxy group (-•OCH₂CH₃, m/z 45), followed by loss of carbon monoxide (-CO, m/z 28).[18][19] Cleavage of the oxadiazole ring is also a characteristic fragmentation pattern for this class of compounds.[19]

Applications in Drug Discovery and Materials Science

The title compound is not merely a synthetic curiosity; it is a platform molecule with significant potential.

-

Medicinal Chemistry: The 1,2,4-oxadiazole core is a privileged scaffold found in numerous biologically active compounds, including anti-inflammatory, anesthetic, and vasodilator agents.[4] The ester can be hydrolyzed to a carboxylic acid to improve solubility or interact with biological targets, or it can be converted to a diverse library of amides to explore structure-activity relationships (SAR).

-

Materials Science: The vinyl group is a reactive handle suitable for polymerization, enabling the creation of novel polymers with an embedded heterocyclic unit. It can also participate in various chemical transformations such as Morita–Baylis–Hillman reactions, offering pathways to more complex molecular architectures.[20]

Caption: Potential applications derived from the molecule's functional groups.

Conclusion

This guide has detailed a reliable and well-rationalized pathway for the synthesis of Ethyl 5-vinyl-1,2,4-oxadiazole-3-carboxylate. By following the outlined protocols for synthesis, purification, and characterization, researchers can confidently prepare this valuable chemical building block. Its dual functionality opens numerous avenues for further investigation, positioning it as a key intermediate for developing next-generation pharmaceuticals and advanced materials.

References

-

Fershtat, L. L., et al. (2021). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 26(11), 3323. [Link]

-

Eloy, F. (1963). Two Novel Syntheses of Substituted 1,2,4-Oxadiazoles from Amidoximes. Fortschritte der Chemischen Forschung, 4(1), 807-877. [Link]

-

ResearchGate. (n.d.). Two Novel Syntheses of Substituted 1,2,4-Oxadiazoles from Amidoximes. ResearchGate Publication. [Link]

-

Fershtat, L. L., et al. (2022). Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters. Molecules, 27(21), 7523. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-oxadiazoles. Organic Chemistry Portal. [Link]

-

de la Torre, A. F., et al. (2018). Vinyl-1,2,4-oxadiazoles Behave as Nucleophilic Partners in Morita–Baylis–Hillman Reactions. The Journal of Organic Chemistry, 83(24), 15118–15127. [Link]

-

ResearchGate. (n.d.). IR-spectral data of 2,5-disubstituted 1,3,4-oxadiazoles. ResearchGate. [Link]

-

Wang, Y. G., et al. (2007). An efficient route to vinyl substituted oxadiazoles and triazoles using phenylselanyl derivatives as precursor. Tetrahedron, 63(33), 7866-7873. [Link]

-

Asif, M. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International. [Link]

-

International Journal of Pharmaceutical Sciences and Medicine. (2023). Synthesis of Different Oxadiazoles: A Critical Review. IJPSM, 8(3), 1-13. [Link]

-

Biernacki, K., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111. [Link]

-

JournalsPub. (2024). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. Journal of Drug Delivery and Therapeutics, 14(3), 1-7. [Link]

-

ResearchGate. (n.d.). FTIR spectra of the three oxadiazole derivatives. ResearchGate. [Link]

-

PubMed. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. National Library of Medicine. [Link]

-

SpectraBase. (n.d.). 1,2,4-Oxadiazole, methanediol derivative. SpectraBase. [Link]

-

Pace, A., et al. (2021). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Current Organic Chemistry, 25(4), 380-398. [Link]

-

Bora, R. O., et al. (2014).[5][7]-oxadiazoles: synthesis and biological applications. Mini Reviews in Medicinal Chemistry, 14(4), 355-369. [Link]

-

ResearchGate. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. ResearchGate Publication. [Link]

-

Semantic Scholar. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Semantic Scholar. [Link]

-

ResearchGate. (2023). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. ResearchGate Publication. [Link]

-

El-Metwaly, N. M., et al. (2021). Synthesis and Screening of New[5][6][7]Oxadiazole,[5][7]Triazole, and[5][7]Triazolo[4,3-b][5][7]triazole Derivatives as Potential Antitumor Agents. Journal of Chemistry. [Link]

-

PrepChem.com. (n.d.). Preparation of ethyl chlorooxoacetate. PrepChem.com. [Link]

-

University of Wisconsin-Madison. (n.d.). Ethyl vinyl ether NMR data. Department of Chemistry. [Link]

-

Autech Industry. (n.d.). The Role of Ethyl Chlorooxoacetate in Fine Chemical Manufacturing. Autech Industry Co., Ltd.[Link]

-

Pankratov, D. A., et al. (2017). Synthesis of 5-arylacetylenyl-1,2,4-oxadiazoles and their transformations under superelectrophilic activation conditions. Beilstein Journal of Organic Chemistry, 13, 2434–2440. [Link]

-

Neda, I., et al. (2007). Synthesis of 3-tert-butyl-5-(4-vinylphenyl)-1,2,4-oxadiazole using two different pathways. Revue Roumaine de Chimie, 52(10), 989-994. [Link]

-

Patil, P., et al. (2017). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. International Journal of Pharmaceutical Sciences and Research, 8(8), 3236-3248. [Link]

- Ivachtchenko, A. V., et al. (2014). Method of obtaining ethyl 1,2,4-oxadiazole-5-carboxylates.

-

Demchenko, A. M., et al. (2022). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Crystals, 12(11), 1544. [Link]

-

Wang, C., et al. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Journal of Medicinal Chemistry. [Link]

-

ResearchGate. (2020). Synthesis, antimicrobial evaluation and in silico studies of the (E)-3-(aryl)-5-styryl-1,2,4-oxadiazoles. ResearchGate Publication. [Link]

-

UTAR Institutional Repository. (2015). Synthesis and Characterization of 1,3,4-Oxadiazoles Bearing an Indole Ring. Universiti Tunku Abdul Rahman. [Link]

-

Srivastava, R. M., et al. (1989). 13C NMR Spectra of Some Substituted 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Química Nova, 12(1), 55-57. [Link]

-

Husain, A., et al. (2015). Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. Journal of Chemistry. [Link]

-

ResearchGate. (n.d.). C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. ResearchGate Publication. [Link]

-

ResearchGate. (2016). Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. ResearchGate Publication. [Link]

-

Selva, A., et al. (1978). Electron impact mass spectrometry of some 3-[3-(4-aryl)-1,2,4-oxadiazole-5-yl] acyl arylaldehyde hydrazone derivatives. Organic Mass Spectrometry, 13(11), 642-645. [Link]

Sources

- 1. revroum.lew.ro [revroum.lew.ro]

- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [1, 2, 4]-oxadiazoles: synthesis and biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. aksci.com [aksci.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 13. rjptonline.org [rjptonline.org]

- 14. ETHYL 5-VINYL-1,2,4-OXADIAZOLE-3-CARBOXYLATE;163719-78-6 [abichem.com]

- 15. scispace.com [scispace.com]

- 16. researchgate.net [researchgate.net]

- 17. journalspub.com [journalspub.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to Ethyl 5-vinyl-1,2,4-oxadiazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-vinyl-1,2,4-oxadiazole-3-carboxylate is a versatile heterocyclic compound featuring a unique combination of reactive functional groups: a vinyl moiety, an ester, and the stable 1,2,4-oxadiazole core. This guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity, highlighting its potential as a valuable building block in medicinal chemistry and materials science. The inherent reactivity of the vinyl group as a Michael acceptor and a dienophile, coupled with the metabolic stability often conferred by the oxadiazole ring, makes this molecule a compelling scaffold for the development of novel therapeutic agents and functional materials.

Introduction: The Strategic Value of the 1,2,4-Oxadiazole Scaffold

The 1,2,4-oxadiazole ring is a prominent five-membered heterocycle that has garnered significant attention in drug discovery.[1] Its appeal stems from its role as a bioisosteric replacement for amide and ester functionalities, which can enhance metabolic stability and improve pharmacokinetic profiles.[2] The oxadiazole nucleus is a common feature in a variety of biologically active compounds, exhibiting a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4] The introduction of a vinyl group at the 5-position and an ethyl carboxylate at the 3-position of the 1,2,4-oxadiazole core creates a multifunctional molecule with significant potential for further chemical elaboration.

Physicochemical Properties

While specific experimental data for Ethyl 5-vinyl-1,2,4-oxadiazole-3-carboxylate is not extensively documented in publicly available literature, its fundamental properties can be summarized as follows:

| Property | Value | Source |

| CAS Number | 163719-78-6 | [5] |

| Molecular Formula | C₇H₈N₂O₃ | [5] |

| Molecular Weight | 168.15 g/mol | [5] |

Predicted physicochemical properties based on its structure suggest a compound with moderate polarity, likely soluble in a range of organic solvents. The presence of the ester and the nitrogen atoms in the oxadiazole ring allows for hydrogen bond accepting capabilities, influencing its solubility and interaction with biological targets.

Synthesis and Spectroscopic Characterization

The synthesis of Ethyl 5-vinyl-1,2,4-oxadiazole-3-carboxylate would likely follow established methodologies for the formation of the 1,2,4-oxadiazole ring. A plausible and commonly employed synthetic route involves the cyclization of an O-acyl amidoxime intermediate.

General Synthetic Approach

A general and adaptable synthesis for 3,5-disubstituted 1,2,4-oxadiazoles involves the reaction of an amidoxime with a carboxylic acid derivative.[4] For the target molecule, this would likely involve the reaction of ethyl oxalamidrazonate (or a related precursor) with acrolein or a protected equivalent, followed by cyclization. Another common method is the 1,3-dipolar cycloaddition of a nitrile oxide with a nitrile.[2]

A detailed, step-by-step experimental protocol for a related compound, (E)-3-(aryl)-5-styryl-1,2,4-oxadiazoles, is described in the literature and can be adapted. This involves the reaction of an (Z)-aryl-N'-hydroxybenzimidamide with ethyl (E)-cinnamate, followed by dehydration, often facilitated by microwave irradiation.

Conceptual Synthesis Workflow:

Caption: Generalized Michael addition reaction of the title compound.

Cycloaddition Reactions

The vinyl group can also act as a dienophile in Diels-Alder reactions, allowing for the construction of more complex cyclic and bicyclic structures. This opens up avenues for the synthesis of novel scaffolds with potential applications in medicinal chemistry and materials science. Furthermore, 1,3-dipolar cycloaddition reactions with dipoles such as nitrile oxides or azides can lead to the formation of other five-membered heterocyclic rings fused or linked to the oxadiazole core. [6]

Polymerization

The presence of the vinyl group also suggests the potential for this molecule to act as a monomer in polymerization reactions. This could lead to the development of novel polymers incorporating the stable and polar 1,2,4-oxadiazole moiety, potentially leading to materials with interesting thermal and electronic properties.

Applications in Drug Discovery

The combination of a reactive vinyl handle and a metabolically stable oxadiazole core makes Ethyl 5-vinyl-1,2,4-oxadiazole-3-carboxylate a highly attractive starting material for the synthesis of new drug candidates. The oxadiazole ring can serve as a central scaffold, while the vinyl group allows for the introduction of various pharmacophoric groups through Michael addition or other transformations. The ester group can also be hydrolyzed to the corresponding carboxylic acid or converted to amides, further expanding the chemical space that can be explored. [3]

Conclusion

Ethyl 5-vinyl-1,2,4-oxadiazole-3-carboxylate is a molecule of significant synthetic potential. Its unique combination of a stable heterocyclic core and reactive functional groups makes it a valuable tool for chemists in both academic and industrial settings. The ability to undergo Michael additions, cycloadditions, and polymerization, coupled with the favorable pharmacological properties often associated with the 1,2,4-oxadiazole ring system, positions this compound as a key building block for the next generation of pharmaceuticals and advanced materials. Further research into the specific synthesis and characterization of this compound is warranted to fully unlock its potential.

References

Sources

- 1. [1, 2, 4]-oxadiazoles: synthesis and biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rjptonline.org [rjptonline.org]

- 3. ipbcams.ac.cn [ipbcams.ac.cn]

- 4. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ETHYL 5-VINYL-1,2,4-OXADIAZOLE-3-CARBOXYLATE;163719-78-6 [abichem.com]

- 6. Synthesis of 5-arylacetylenyl-1,2,4-oxadiazoles and their transformations under superelectrophilic activation conditions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Ethyl 5-vinyl-1,2,4-oxadiazole-3-carboxylate

Abstract: This technical guide provides a comprehensive analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of ethyl 5-vinyl-1,2,4-oxadiazole-3-carboxylate. The 1,2,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, recognized as a bioisostere for esters and amides, which enhances its metabolic stability and pharmacokinetic profile.[1][2] A thorough understanding of its mass spectrometric behavior is therefore critical for structural elucidation, metabolite identification, and quality control in drug discovery and development. This document delineates the primary fragmentation pathways, including characteristic cleavages of the ethyl carboxylate group and the foundational 1,2,4-oxadiazole ring system. Methodologies for acquiring and interpreting mass spectra for this class of compounds are also detailed, providing researchers with a predictive framework and a practical experimental approach.

Introduction

Ethyl 5-vinyl-1,2,4-oxadiazole-3-carboxylate is a heterocyclic compound featuring three key functional moieties: an ethyl carboxylate group, a vinylic substituent, and the 1,2,4-oxadiazole core. Each of these components contributes distinct and predictable fragmentation behaviors under electron ionization conditions. Mass spectrometry is an indispensable analytical technique that provides vital information about a molecule's structure by analyzing the mass-to-charge ratio (m/z) of its molecular ion and the fragment ions produced upon ionization.[3][4]

The energetic molecular ion, formed by the loss of an electron, undergoes a series of unimolecular dissociation reactions.[4] The resulting fragmentation pattern serves as a molecular fingerprint. For a novel or derivatized compound like ethyl 5-vinyl-1,2,4-oxadiazole-3-carboxylate, predicting this pattern is essential for confirming its identity in a synthetic mixture or for identifying it and its metabolites in complex biological matrices. This guide synthesizes established fragmentation principles of esters, heterocycles, and vinyl compounds to construct a logical and scientifically grounded predictive model for its EI mass spectrum.

Molecular Structure and Ionization

The initial step in the mass spectrometry experiment is the ionization of the analyte. In EI-MS, the molecule is bombarded with high-energy electrons, leading to the ejection of an electron and the formation of a radical cation, known as the molecular ion (M+•).

-

Molecular Formula: C₇H₈N₂O₃

-

Molecular Weight (Monoisotopic): 168.05 Da

-

Structure:

The site of initial ionization is typically a region of high electron density, such as a lone pair on a heteroatom or a π-system.[5] For this molecule, the most probable sites for electron loss are the non-bonding electrons of the oxygen or nitrogen atoms within the oxadiazole ring or the carbonyl oxygen of the ester. The resulting molecular ion [C₇H₈N₂O₃]+• will have an m/z of 168.

Predicted Fragmentation Pathways

The fragmentation of the molecular ion is governed by the stability of the resulting fragment ions and neutral losses. We predict three primary fragmentation paradigms for ethyl 5-vinyl-1,2,4-oxadiazole-3-carboxylate, originating from the ester group, the oxadiazole ring, and the vinyl substituent.

Pathway A: Ester Group Fragmentation

The ethyl carboxylate moiety is expected to undergo characteristic cleavages adjacent to the carbonyl group. This is a well-documented fragmentation pattern for esters.[6][7]

-

α-Cleavage (Loss of Ethoxy Radical): The most common fragmentation for ethyl esters is the cleavage of the C-O bond to lose an ethoxy radical (•OCH₂CH₃), resulting in a stable acylium ion. This is often a high-abundance peak.

-

Reaction: [M]+• → [M - •OC₂H₅]⁺ + •OC₂H₅

-

Fragment Ion: [C₅H₃N₂O₂]⁺

-

Predicted m/z: 123

-

-

Loss of Ethylene: A rearrangement reaction can lead to the loss of a neutral ethylene molecule (C₂H₄) with the transfer of a hydrogen atom to the carbonyl oxygen. This is a form of McLafferty-type rearrangement, although not in the classic sense, it is common for esters.

-

Reaction: [M]+• → [M - C₂H₄]+• + C₂H₄

-

Fragment Ion: [C₅H₄N₂O₃]+•

-

Predicted m/z: 140

-

Pathway B: 1,2,4-Oxadiazole Ring Cleavage

Heterocyclic rings often fragment in a predictable manner to yield stable smaller molecules or ions. The 1,2,4-oxadiazole ring is known to be susceptible to cleavage, particularly at the weak N-O bond.[8]

-

Primary Ring Fission: A characteristic cleavage of the 1,2,4-oxadiazole ring involves the fission of the O1-C5 and C3-N4 bonds.[8] This pathway would dissect the molecule into two primary components.

-

Reaction: [M]+• → [CH₂=CH-C≡N]⁺• + C₄H₅NO₃ (neutral)

-

Fragment Ion: Vinyl cyanide radical cation, [C₃H₃N]⁺•

-

Predicted m/z: 53

-

Alternatively, the charge could be retained by the other fragment: [C₄H₅NO₃]⁺• at m/z 115.

-

-

Loss of CO₂ and Ethylene: A concerted or sequential fragmentation could involve the expulsion of carbon dioxide from the ester followed by rearrangement and loss of the vinyl group as ethylene.

-

Reaction: [M]+• → [M - CO₂ - C₂H₄]+•

-

Fragment Ion: [C₄H₄N₂O]⁺•

-

Predicted m/z: 96

-

Pathway C: Vinyl Group Fragmentation

The vinyl substituent can also initiate fragmentation pathways.

-

Loss of Vinyl Radical: Cleavage of the C-C bond between the oxadiazole ring and the vinyl group results in the loss of a vinyl radical (•CH=CH₂).

-

Reaction: [M]+• → [M - •C₂H₃]⁺ + •C₂H₃

-

Fragment Ion: [C₅H₅N₂O₃]⁺

-

Predicted m/z: 141

-

Visualization of Fragmentation Pathways

The following diagram illustrates the proposed primary fragmentation routes originating from the molecular ion.

Sources

- 1. revroum.lew.ro [revroum.lew.ro]

- 2. rjptonline.org [rjptonline.org]

- 3. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. mass spectrum of ethyl ethanoate fragmentation pattern of m/z m/e ions for analysis and identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the X-ray Crystal Structure of 1,2,4-Oxadiazole-3-Carboxylate Derivatives: From Synthesis to Structural Insight

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the methodologies and interpretations surrounding the X-ray crystal structure analysis of 1,2,4-oxadiazole-3-carboxylate derivatives. Tailored for researchers, medicinal chemists, and drug development professionals, this document navigates from the foundational principles of synthesis and crystallization to the nuanced interpretation of crystallographic data and its critical application in modern drug discovery.

The Strategic Importance of the 1,2,4-Oxadiazole Scaffold in Medicinal Chemistry

The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry for its remarkable stability and versatile physicochemical properties.[1] It is frequently employed as a bioisosteric replacement for amide and ester functionalities, a strategy used to enhance metabolic stability, improve pharmacokinetic profiles, and modulate target selectivity.[1][2][3] The unique electronic distribution of the oxadiazole ring, with its hydrogen bond accepting capabilities, allows it to engage in specific interactions with biological targets.[4]

The addition of a carboxylate group at the 3-position of the ring creates a key functional handle. This moiety can act as a crucial interaction point with protein residues, form salt bridges, or be further derivatized to fine-tune solubility and potency. Consequently, 1,2,4-oxadiazole-3-carboxylate derivatives are prevalent in the discovery of novel therapeutic agents across a wide spectrum of diseases, including cancer, inflammation, and infectious diseases.[3][5][6]

To rationally design and optimize these molecules, a precise understanding of their three-dimensional structure is paramount. Single-crystal X-ray diffraction (SCXRD) stands as the definitive technique for elucidating atomic-level structural information, providing invaluable insights into conformation, stereochemistry, and the subtle non-covalent interactions that govern molecular recognition and crystal packing.[7]

From Synthesis to Single Crystal: A Practical Workflow

The journey to a crystal structure begins with the synthesis of the target compound and culminates in the growth of high-quality single crystals, a process that is often the most significant bottleneck.[7][8]

Synthesis of 1,2,4-Oxadiazole-3-Carboxylate Derivatives

The most common and robust methods for constructing the 1,2,4-oxadiazole core involve the cyclization of O-acylated amidoximes or the 1,3-dipolar cycloaddition of nitrile oxides with nitriles.[9][10] A prevalent route starts with an amidoxime and a carboxylic acid derivative. Modern advancements, such as microwave-assisted synthesis, have significantly improved reaction times and yields, offering more efficient and environmentally friendly pathways.[1][9]

Caption: Generalized synthetic workflow for 1,2,4-oxadiazole derivatives.

Methodologies for Crystallization

Obtaining crystals suitable for SCXRD—typically well-ordered and of sufficient size—requires a systematic screening of crystallization conditions. The process involves two main stages: nucleation, the initial formation of a crystal seed, and subsequent crystal growth.[11]

-

Slow Evaporation: A solution of the compound is left undisturbed in a vial covered with a perforated seal. The slow evaporation of the solvent gradually increases the solute concentration, leading to supersaturation and crystal formation.

-

Vapor Diffusion: This is a highly effective method for small quantities of material.[11] A concentrated solution of the compound in a less volatile solvent is placed in a small open vial, which is then sealed inside a larger container holding a more volatile "anti-solvent" in which the compound is poorly soluble.[12] The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[11][12]

-

Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a miscible anti-solvent.[7] Crystals form at the interface where the two liquids slowly mix.

-

Solvent Selection: Identify a "good" solvent that readily dissolves the compound and a miscible "poor" solvent (anti-solvent) in which the compound has low solubility.

-

Preparation: Prepare a nearly saturated solution of the 1,2,4-oxadiazole-3-carboxylate derivative (1-5 mg) in the good solvent (e.g., acetone, dichloromethane).

-

Setup: Pipette approximately 20-50 µL of this solution into a small, clean vial (e.g., a 0.5 mL microcentrifuge tube).

-

Assembly: Place this small vial inside a larger, sealable container (e.g., a 20 mL scintillation vial) containing 1-2 mL of the anti-solvent (e.g., hexane, pentane).

-

Incubation: Seal the larger container tightly and leave it undisturbed in a location with stable temperature and minimal vibration.

-

Monitoring: Check for crystal growth periodically over several days to weeks. The rate of diffusion can be slowed by placing the setup in a refrigerator.[11]

Caption: The experimental workflow for crystallization via vapor diffusion.

X-ray Diffraction Analysis: From Crystal to Final Structure

Single-crystal X-ray diffraction is a powerful, non-destructive technique that provides precise details about the three-dimensional arrangement of atoms in a crystal.[13]

The SCXRD Experimental Workflow

The process of determining a crystal structure from a single crystal involves several key steps.

Sources

- 1. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 8. sptlabtech.com [sptlabtech.com]

- 9. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 13. mkuniversity.ac.in [mkuniversity.ac.in]

An In-depth Technical Guide to the Stability and Degradation of Vinyl-Substituted 1,2,4-Oxadiazoles

Abstract

The 1,2,4-oxadiazole ring is a prominent scaffold in modern medicinal chemistry, valued as a metabolically robust bioisostere for amide and ester functionalities. The introduction of a vinyl substituent to this core offers novel avenues for modulating physicochemical properties and biological activity. However, this appendage also introduces unique stability challenges. This technical guide provides a comprehensive analysis of the stability and degradation pathways pertinent to vinyl-substituted 1,2,4-oxadiazoles. We delve into the intrinsic stability of the heterocyclic core and explore key degradation mechanisms, including pH-dependent hydrolysis, thermal and photolytic decomposition, and oxidative and metabolic transformations. Special emphasis is placed on the vinyl group's role as a modulator of these pathways. This document consolidates mechanistic insights with actionable, field-proven experimental protocols for conducting forced degradation studies and analytical characterization of degradants, serving as an essential resource for researchers in drug discovery and development.

Introduction: The Rise of a Privileged Scaffold

The 1,2,4-oxadiazole heterocycle has garnered significant interest in drug discovery, largely due to its ability to serve as a stable replacement for chemically and metabolically labile ester and amide groups.[1] This bioisosterism can enhance pharmacokinetic profiles by improving metabolic stability. The incorporation of a vinyl (ethenyl) group onto this scaffold introduces a conjugated system that can be pivotal for receptor binding, but it also presents a unique set of stability liabilities that are distinct from their alkyl- or aryl-substituted counterparts. The carbon-carbon double bond is a potential site for oxidative cleavage, polymerization, and photochemical reactions, which can compromise the shelf-life, safety, and efficacy of a drug candidate.

Understanding the intrinsic stability of the molecule and its potential degradation pathways is a critical, non-negotiable aspect of drug development, mandated by regulatory bodies like the ICH and FDA.[2][3] Forced degradation, or stress testing, is the deliberate degradation of a drug substance under more severe conditions than accelerated stability testing to predict its long-term stability and to develop stability-indicating analytical methods.[4][5] This guide aims to provide the scientific rationale and practical methodologies for rigorously assessing the stability of vinyl-substituted 1,2,4-oxadiazoles.

Intrinsic Stability of the 1,2,4-Oxadiazole Core

The 1,2,4-oxadiazole ring possesses a moderate level of aromaticity, which contributes to its general stability. Unlike the more labile 1,2,3-oxadiazole isomer, the 1,2,4- and 1,3,4-oxadiazoles are well-represented in a wide range of drug candidates.[6] The stability of the core is largely governed by the polarized and relatively weak O-N bond, which is the principal site of initial cleavage in many degradation reactions. However, under typical physiological and storage conditions, the ring is significantly more resistant to hydrolysis than the esters and amides it often replaces.

Principal Degradation Pathways

The degradation of a vinyl-substituted 1,2,4-oxadiazole can be initiated at either the heterocyclic core or the vinyl substituent. A comprehensive stability assessment must consider the interplay between these two structural motifs.

Hydrolytic Degradation: A pH-Dependent Phenomenon

Hydrolysis is a primary degradation pathway for many pharmaceuticals. For the 1,2,4-oxadiazole core, this process is highly dependent on pH. Studies on 1,2,4-oxadiazole derivatives have shown that they exhibit maximal stability in a slightly acidic pH range of 3-5.[7]

-

Acid-Catalyzed Degradation: Under acidic conditions (low pH), the degradation is initiated by the protonation of the N-4 atom of the oxadiazole ring. This protonation activates the C-5 carbon for nucleophilic attack by water. The subsequent ring-opening cascade leads to the formation of an aryl nitrile and a carboxylic acid (derived from the substituent at C-3).[7]

-

Base-Catalyzed Degradation: In alkaline media (high pH), the mechanism shifts. A hydroxide ion directly attacks the electrophilic C-5 carbon, leading to the formation of an anionic intermediate at N-4. Proton capture from water facilitates the cleavage of the O-N bond and subsequent ring opening, ultimately yielding the same aryl nitrile degradation product.[7] The presence of a proton donor like water is crucial; in its absence, the parent compound can remain stable even under basic conditions.[7]

The vinyl group itself is generally stable to hydrolysis under non-extreme conditions, though acid-catalyzed hydration to form an alcohol is a theoretical possibility.

Thermal and Photochemical Degradation

-

Thermal Stress: The 1,2,4-oxadiazole ring is generally thermally stable. However, at very high temperatures, fragmentation can occur. Photochemical rearrangements, such as the Boulton-Katritzky rearrangement, are well-documented thermal transformations for some 1,2,4-oxadiazoles. The vinyl group may be susceptible to heat-induced polymerization, especially in the solid state, leading to a loss of the active pharmaceutical ingredient (API) and the formation of oligomeric or polymeric impurities.

-

Photodegradation: Photostability is a critical parameter evaluated under ICH guidelines.[4] The presence of the vinyl group, often part of a larger conjugated system (e.g., a styryl moiety), can significantly increase the molar absorptivity in the UV-A and UV-B regions. This enhanced light absorption can make the molecule more susceptible to photodegradation. Documented photochemical reactions for 1,2,4-oxadiazoles include:

-

Photoisomerization: Ring contraction-ring expansion routes can lead to the formation of more stable 1,3,4-oxadiazole isomers.

-

Photofragmentation: In nucleophilic solvents like methanol, irradiation can cause ring cleavage, leading to open-chain products.

-

Vinyl Group Reactions: The excited state of the vinyl double bond can undergo cis/trans isomerization or [2+2] cycloadditions, leading to the formation of photo-dimers or other related substances.

-

Oxidative Degradation

The vinyl group is a prime target for oxidative degradation. Common laboratory and environmental oxidizing agents can lead to a variety of degradation products.

-

Epoxidation: Peroxides (e.g., hydrogen peroxide, used in stress testing) or atmospheric oxygen can oxidize the double bond to form an epoxide. This epoxide can be a reactive intermediate, potentially undergoing subsequent hydrolysis to a diol.

-

Oxidative Cleavage: Stronger oxidizing conditions (e.g., ozonolysis or permanganate) can cleave the double bond entirely, yielding aldehyde or carboxylic acid fragments. This represents a complete destruction of the original molecule's pharmacophore.

-

Radical Reactions: The allylic position adjacent to the vinyl group can be susceptible to radical-mediated oxidation.

Metabolic Degradation

While the 1,2,4-oxadiazole ring is often employed to block metabolism at a former amide or ester site, the ring itself is not entirely inert in vivo. A unique reductive ring-opening pathway has been identified for a 1,2,4-oxadiazole-containing drug candidate, occurring in the liver under anaerobic conditions.[7] Furthermore, the vinyl group can be a substrate for various metabolic enzymes, including cytochrome P450s, which can catalyze epoxidation, a common metabolic pathway for alkenes.

Experimental Design for Stability Assessment

A robust stability assessment program relies on a well-designed forced degradation study. The goal is to achieve a target degradation of 5-20% of the API to ensure that the analytical methods are challenged without completely destroying the sample.[5]

Forced Degradation (Stress Testing) Protocol

This protocol is a standardized workflow for subjecting a vinyl-substituted 1,2,4-oxadiazole drug substance to a variety of stress conditions as mandated by ICH guidelines (Q1A/Q1B).[2]

Objective: To identify potential degradation products, establish degradation pathways, and validate a stability-indicating analytical method.

Materials:

-

Drug Substance (one batch)

-

Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (HPLC Grade)

-

Stress Agents: 1M HCl, 1M NaOH, 3-30% Hydrogen Peroxide (H₂O₂)

-

Equipment: HPLC with PDA/UV and MS detectors, calibrated oven, photostability chamber, pH meter, analytical balance.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a stock solution of the drug substance at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture (e.g., ACN:Water 50:50). Prepare separate, clearly labeled test solutions for each stress condition.

-

Control Sample: Dilute the stock solution to the target analytical concentration (e.g., 100 µg/mL) and analyze immediately. This is the "time zero" or unstressed control.

-

Acid Hydrolysis: Mix the stock solution with 1M HCl. Heat at a specified temperature (e.g., 60-80°C). Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours). Neutralize the aliquots with an equivalent amount of 1M NaOH before dilution and analysis.

-

Base Hydrolysis: Mix the stock solution with 1M NaOH. Maintain at room temperature or heat gently (e.g., 40-60°C). Withdraw, neutralize with 1M HCl, dilute, and analyze as above.

-

Oxidative Degradation: Mix the stock solution with H₂O₂ (start with 3% and increase if no degradation is observed). Keep at room temperature and protect from light. Withdraw aliquots, dilute, and analyze.

-

Thermal Degradation: Store the solid drug substance in a calibrated oven (e.g., 80°C). Also, store a solution of the drug substance at a similar temperature. Sample at various time points, dissolve/dilute, and analyze.

-

Photostability: Expose the solid drug substance and a solution to a light source that provides both UV and visible light, as specified by ICH Q1B (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[4] A parallel sample should be wrapped in aluminum foil to serve as a dark control.

Summary of Stress Conditions

The following table summarizes typical starting conditions for forced degradation studies. These should be adjusted based on the observed stability of the specific molecule to achieve the target 5-20% degradation.

| Stress Type | Condition | Typical Duration | Key Potential Degradation |

| Acid Hydrolysis | 0.1M - 1M HCl, 60-80°C | 2 - 24 hours | Oxadiazole ring opening |

| Base Hydrolysis | 0.1M - 1M NaOH, RT - 60°C | 2 - 24 hours | Oxadiazole ring opening |

| Oxidation | 3% - 30% H₂O₂, RT | 8 - 48 hours | Epoxidation/cleavage of vinyl group |

| Thermal | 80°C (Solid and Solution) | 1 - 7 days | Polymerization, fragmentation |

| Photolytic | ICH Q1B Standard | Per Guideline | Isomerization, dimerization, fragmentation |

Analytical Methodology for Degradant Profiling

A validated, stability-indicating analytical method is required to separate the parent API from all process impurities and degradation products. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the workhorse technique.

-

Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a common starting point.

-

Mobile Phase: A gradient elution is typically necessary to resolve early-eluting polar degradants from the often more lipophilic parent compound. A common mobile phase system is a gradient of a buffered aqueous phase (e.g., 0.1% formic acid or ammonium acetate) and an organic modifier (ACN or MeOH).

-

Detection:

-

Photodiode Array (PDA) or UV Detector: Essential for quantitation and for assessing peak purity. Comparing the UV spectra across a single chromatographic peak can indicate the presence of co-eluting impurities.

-

Mass Spectrometry (MS) Detector: Crucial for the identification and structural elucidation of unknown degradation products. High-resolution MS (HRMS) provides accurate mass data to determine elemental composition, while tandem MS (MS/MS) provides fragmentation patterns that act as a "fingerprint" for the molecule.[8][9]

-

Conclusion and Future Perspectives

Vinyl-substituted 1,2,4-oxadiazoles are a promising class of compounds in drug development. While the oxadiazole core provides a degree of metabolic stability, the molecule as a whole is susceptible to degradation via several pathways, most notably pH-dependent hydrolysis and oxidative or photochemical attack at the vinyl substituent. A thorough understanding of these liabilities, investigated through systematic forced degradation studies, is paramount. Such studies not only fulfill regulatory requirements but also provide invaluable insights that guide the development of stable formulations, define appropriate storage conditions, and ensure the ultimate safety and efficacy of the therapeutic agent. Future work should focus on developing quantitative structure-degradation relationships to predict the stability of novel analogues and exploring formulation strategies, such as the use of antioxidants or light-protecting excipients, to mitigate the identified degradation pathways.

References

-

ICH, Q1B Photostability Testing of New Active Substances and Medicinal Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (1996). Available at: [Link]

-

Veeprho Laboratories Pvt. Ltd. Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Considerations. (2020). Available at: [Link]

-

Jadhav, S. B. et al. Forced Degradation Studies. MOJ Bioequiv Availab3 , 00040 (2016). Available at: [Link]

-

de Oliveira, M. A. L. et al. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. J. Chem.2021 , 1–16 (2021). Available at: [Link]

-

Nudelman, N. S. Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International (2004). Available at: [Link]

-

Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. (2023). Available at: [Link]

-

Kosuru, S. K. et al. Analysing Impurities and Degradation Products. ResearchGate (2023). Available at: [Link]

-

Piaz, V. Della et al. Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. European Journal of Medicinal Chemistry (2020). Available at: [Link]

-

Dong, G. et al. Palladium-catalyzed hydrofunctionalization of vinyl phenol derivatives with heteroaromatics. PubMed Central (2011). Available at: [Link]

-

Dong, H. et al. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate. J Pharm Sci101 , 3105–3114 (2012). Available at: [Link]

-

Dubey, S. et al. impurity profiling and drug characterization: backdrop and approach. Indo American Journal of Pharmaceutical Sciences (2018). Available at: [Link]

-

Kumar, A. et al. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Journal of Chromatographic Science54 , 818–826 (2016). Available at: [Link]

-

Dong, G. et al. Palladium-Catalyzed Hydrofunctionalization of Vinyl Phenol Derivatives with Heteroaromatics. PubMed Central (2011). Available at: [Link]

-

Reddy, G. S. et al. I2/TBHP mediated oxidative cascade cyclization of vinyl azide and benzylamine to construct 2,5-disubstituted oxazoles. Org. Biomol. Chem.14 , 9138–9142 (2016). Available at: [Link]

-

Kresge, A. J. et al. The hydrolysis of ethyl vinyl ether. Part II. Solvent isotope effects. J. Chem. Soc. B 209–213 (1971). Available at: [Link]

-

Baykov, S. et al. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules25 , 561 (2020). Available at: [Link]

-

Szlósarczyk, M. et al. Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. Molecules29 , 994 (2024). Available at: [Link]

-

Zhang, J. et al. Hydrolysis of vinyl ether 3 c. ResearchGate (2020). Available at: [Link]

-

Engelen, K. et al. Vinyl copolymers with faster hydrolytic degradation than aliphatic polyesters and tunable upper critical solution temperatures. Nat Commun13 , 2931 (2022). Available at: [Link]

-

Kumar, R. et al. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. J. Iran. Chem. Soc.19 , 2271–2303 (2022). Available at: [Link]

Sources

- 1. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles [mdpi.com]

- 2. veeprho.com [veeprho.com]

- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 6. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. iajps.com [iajps.com]

- 9. mdpi.com [mdpi.com]

The 1,2,4-Oxadiazole Ring: A Technical Guide to Its Bioisosteric Properties in Drug Design

Abstract

In the landscape of modern medicinal chemistry, bioisosterism stands as a critical strategy for optimizing lead compounds into viable drug candidates. The 1,2,4-oxadiazole, a five-membered aromatic heterocycle, has garnered significant attention as a versatile bioisostere.[1][2][3] Its unique physicochemical properties allow it to effectively replace common functional groups like esters and amides, thereby overcoming prevalent issues such as poor metabolic stability and undesirable pharmacokinetic profiles.[1][4][5] This guide provides an in-depth technical analysis of the 1,2,4-oxadiazole ring's application in drug design, synthesizing field-proven insights with a foundation in chemical principles. We will explore its impact on molecular properties, delve into synthetic methodologies, and examine case studies that underscore its strategic value.

Introduction: The Rationale for Bioisosterism

The journey from a hit compound to a marketed drug is fraught with challenges, many of which are rooted in the molecule's physicochemical and pharmacokinetic properties. Functional groups that are essential for target engagement may also be liabilities, prone to rapid metabolism or contributing to poor absorption. Bioisosteric replacement—the substitution of one functional group for another with similar steric and electronic characteristics—is a powerful strategy to mitigate these liabilities while preserving or enhancing pharmacological activity.[5]

The 1,2,4-oxadiazole ring has proven to be a particularly successful bioisostere for several reasons[6]:

-

Metabolic Stability: It replaces the hydrolytically susceptible ester and amide linkages with a stable aromatic ring, significantly increasing resistance to metabolic degradation by esterases and amidases.[1][5]

-

Physicochemical Modulation: It allows for fine-tuning of properties such as lipophilicity (LogP), hydrogen bonding capacity, and molecular conformation, which are crucial for optimizing a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[4]

-

Scaffold Versatility: The 3- and 5-positions of the ring can be readily functionalized, providing vectors for probing interactions with biological targets and for attaching additional pharmacophoric elements.[2][3]

The 1,2,4-Oxadiazole as a Bioisostere

Mimicking Esters and Amides

The primary application of the 1,2,4-oxadiazole ring is as a metabolically robust replacement for ester and amide functionalities.[1][5][7] These groups are prevalent in bioactive molecules but are often metabolic weak spots. The 1,2,4-oxadiazole preserves the key geometric and electronic features required for target binding while being inherently resistant to hydrolysis.[1][5]

The diagram below illustrates this bioisosteric relationship, highlighting the similar spatial arrangement of substituents and the presence of hydrogen bond acceptors.

Caption: Bioisosteric replacement of esters and amides.

Modulating Physicochemical Properties

The introduction of a 1,2,4-oxadiazole ring can significantly alter a molecule's properties. Compared to its regioisomeric counterpart, the 1,3,4-oxadiazole, the 1,2,4-oxadiazole tends to be more lipophilic.[7][8] This distinction is critical, as modulating lipophilicity is key to balancing potency with desirable ADME properties. The choice between these isomers allows a medicinal chemist to dial in the appropriate level of lipophilicity for a given therapeutic target and desired route of administration.

The heterocycle's nitrogen atoms act as hydrogen bond acceptors, which can be crucial for maintaining interactions within a receptor's active site.[9] The overall electronic character of the ring is electron-withdrawing, which can influence the pKa of neighboring functionalities and impact the molecule's overall charge state at physiological pH.[10]

Impact on Pharmacokinetics: A Focus on Metabolic Stability

A primary driver for employing the 1,2,4-oxadiazole bioisostere is the dramatic improvement in metabolic stability.[11][12] Esters and amides are readily cleaved by a host of hydrolases in the plasma, liver, and other tissues, leading to rapid clearance and short in vivo half-lives. By replacing these labile groups, the 1,2,4-oxadiazole ring creates compounds that are more robust, often resulting in improved oral bioavailability and a longer duration of action.[13]

Table 1: Comparative Metabolic Stability of Ester vs. 1,2,4-Oxadiazole | Compound Pair | Original Moiety | Bioisostere | In Vitro Half-Life (t½) in Human Liver Microsomes | Fold Improvement | Reference | |---|---|---|---|---|---| | SOCE Modulator | Ethyl Ester | 1,2,4-Oxadiazole | < 10 min | > 60 min | >6x |[11][12] | | PLpro Inhibitor | N/A (Lead) | 1,2,4-Oxadiazole | < 30 min | > 93 min | >3x |[13] |

Data are representative examples compiled from the literature and intended for illustrative purposes.

Synthetic Methodologies: Accessing the 1,2,4-Oxadiazole Core

The utility of a chemical scaffold in drug discovery is directly tied to the ease and efficiency of its synthesis. Fortunately, the 1,2,4-oxadiazole ring can be constructed through several reliable methods, most commonly involving the cyclization of an amidoxime precursor.[14]

The most prevalent synthetic route involves the reaction of an amidoxime with an acylating agent (such as an acyl chloride, anhydride, or carboxylic acid) followed by a cyclodehydration step.[2][14][15] Modern variations often combine these steps into efficient one-pot procedures.[3][15]

Caption: General synthetic workflow for 1,2,4-oxadiazoles.

Experimental Protocol: One-Pot Synthesis of a 3,5-Disubstituted 1,2,4-Oxadiazole

This protocol describes a general, efficient one-pot synthesis from a carboxylic acid and an amidoxime, a common procedure in medicinal chemistry.[3][15]

Materials:

-

Carboxylic acid (1.0 eq)

-

Amidoxime (1.1 eq)

-

Coupling agent (e.g., PyBOP, 1.2 eq)

-

Organic base (e.g., DIPEA, 3.0 eq)

-

Anhydrous solvent (e.g., CH₂Cl₂, DMF)

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

-

Silica gel for chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq), the amidoxime (1.1 eq), and the coupling agent (1.2 eq).

-

Solvent and Base Addition: Dissolve the solids in the anhydrous solvent (to a concentration of ~0.1-0.5 M). Add the organic base (3.0 eq) dropwise at room temperature.

-

Acylation: Stir the reaction mixture at room temperature for 16-42 hours, monitoring the consumption of the starting materials by TLC or LC-MS. This first step forms the O-acylamidoxime intermediate.

-

Cyclodehydration: Upon completion of the acylation, heat the reaction mixture to 80-120°C (solvent-dependent). The cyclization is typically complete within 2-6 hours. Monitor by TLC or LC-MS for the appearance of the 1,2,4-oxadiazole product.

-

Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 3,5-disubstituted 1,2,4-oxadiazole.

Self-Validation: The identity and purity of the final product must be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Case Studies in Drug Discovery

The true value of the 1,2,4-oxadiazole ring is demonstrated by its successful incorporation into clinical candidates and marketed drugs.[3][16]

-

Ataluren (Translarna™): Used for the treatment of Duchenne muscular dystrophy, Ataluren contains a 1,2,4-oxadiazole ring.[3][16] In this case, the ring acts as a stable scaffold and a key pharmacophoric element, replacing a potentially labile carboxylic acid derivative.

-

Store-Operated Calcium Entry (SOCE) Modulators: In a search for metabolically stable SOCE modulators, researchers replaced a labile ester group in a pyrazole-based lead series with a 1,2,4-oxadiazole.[11][12] This substitution not only blocked the rapid hydrolysis observed with the ester but also maintained, and in some cases improved, the inhibitory activity on the target. The resulting compounds showed excellent stability in liver microsome assays.[12]

-

Antiviral Agents (SARS-CoV-2 PLpro Inhibitors): Recently, scientists targeting the papain-like protease (PLpro) of SARS-CoV-2 designed a series of inhibitors incorporating a 1,2,4-oxadiazole ring to enhance metabolic stability.[13] The resulting compounds exhibited potent enzymatic inhibition, good antiviral activity, and significantly improved metabolic half-lives and plasma exposure in mice compared to earlier leads.[13]

Potential Liabilities and Considerations

While highly valuable, the 1,2,4-oxadiazole is not a universal solution.

-

Physicochemical Profile: As noted, 1,2,4-oxadiazoles are generally more lipophilic than their 1,3,4-isomers.[8] This can sometimes lead to solubility issues or increased off-target effects, which must be managed through careful molecular design.

-

Metabolism of the Ring: While resistant to hydrolysis, the ring itself is not completely inert and can be subject to oxidative metabolism by cytochrome P450 enzymes, although this is often a slower process than ester/amide cleavage.

-

Synthetic Accessibility: While standard syntheses are robust, the availability of specific amidoxime starting materials can sometimes be a limiting factor for library synthesis.

Conclusion and Future Outlook

The 1,2,4-oxadiazole has firmly established itself as a privileged scaffold in medicinal chemistry.[2] Its ability to serve as a robust bioisostere for esters and amides provides a reliable strategy for overcoming one of the most common hurdles in drug development: metabolic instability.[4][5] The continued development of novel synthetic methods and a deeper understanding of its influence on ADME-Tox properties will further expand its application.[4] As drug discovery programs increasingly tackle complex biological targets that require molecules with finely tuned properties, the strategic deployment of the 1,2,4-oxadiazole ring will undoubtedly continue to play a pivotal role in the creation of the next generation of therapeutic agents.[4]

References

-

Camci, M., & Karali, N. L. (2023). BIOISOSTERISM: 1,2,4-OXADIAZOLE RINGS. ChemMedChem, e202200638. Advance online publication. [Link]

-

Fershtat, L. L., et al. (2022). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 27(21), 7567. [Link]

-

Biernacki, K., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 25(22), 5398. [Link]

-

Biernacki, K., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PMC - PubMed Central. [Link]

-

Guedes, J. V., et al. (2025). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. European Journal of Medicinal Chemistry, 116495. [Link]

-

ResearchGate. (n.d.). Bioisosterism: 1,2,4‐Oxadiazole Rings | Request PDF. ResearchGate. [Link]

-

Semantic Scholar. (n.d.). [PDF] Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Semantic Scholar. [Link]

-

Boström, J., et al. (2012). Oxadiazoles in medicinal chemistry. Journal of Medicinal Chemistry, 55(5), 1817–1830. [Link]

-

Wang, Z., et al. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Journal of Medicinal Chemistry. [Link]

-

de Freitas, J. C. R., et al. (2023). 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. Molecules, 28(15), 5859. [Link]

-

Potenza, M., et al. (2021). 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry. ACS Medicinal Chemistry Letters, 12(4), 556–561. [Link]

-

Meanwell, N. A. (2018). Carboxylic Acid (Bio)Isosteres in Drug Design. PMC - PubMed Central. [Link]

-

Allen, M. J., et al. (2015). Oxadiazole isomers: all bioisosteres are not created equal. MedChemComm, 6(4), 625–630. [Link]

-

Potenza, M., et al. (2021). 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry. PubMed Central. [Link]

-

ResearchGate. (n.d.). Synthesis of 1,2,4-oxadiazoles by cyclization of substituted N'-((3-oxoprop-1-en-1-yl)oxy)benzimidamides. ResearchGate. [Link]

-

Boström, J., et al. (2012). Oxadiazoles in Medicinal Chemistry. ACS Publications - American Chemical Society. [Link]

-

ResearchGate. (n.d.). Properties and reactivities of 1,2,4-oxadiazole derivatives. ResearchGate. [Link]

-

Dhameliya, T. M., et al. (2022). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. PMC - NIH. [Link]

-

ResearchGate. (n.d.). Some of the commercially available drugs containing 1,2,4‐Oxadiazole and Sulfonamide scaffolds. ResearchGate. [Link]

-

ResearchGate. (n.d.). Some marketed drug's containing 1,2,4-oxadiazole. ResearchGate. [Link]

-

ResearchGate. (n.d.). Chemical structures of naturally occurring 1,2,4-oxadiazole-containing compounds. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bioisosterism: 1,2,4-Oxadiazole Rings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Oxadiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ipbcams.ac.cn [ipbcams.ac.cn]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Expanding Therapeutic Potential of Novel 1,2,4-Oxadiazole Derivatives

Preamble: The 1,2,4-Oxadiazole Scaffold as a Privileged Structure in Modern Drug Discovery

The five-membered 1,2,4-oxadiazole ring is a heterocyclic scaffold that has garnered considerable attention in medicinal chemistry.[1][2] Its significance stems not only from its presence in a wide array of pharmacologically active compounds but also from its valuable physicochemical properties. The 1,2,4-oxadiazole nucleus is often employed as a bioisostere for amide and ester functionalities, a strategic substitution that can enhance metabolic stability and improve pharmacokinetic profiles by resisting hydrolysis.[3] This unique combination of stability and the capacity for diverse molecular interactions has established the 1,2,4-oxadiazole as a "privileged scaffold," a molecular framework that can be adapted to interact with various biological targets.[4]

This technical guide offers an in-depth exploration of the burgeoning biological activities of novel 1,2,4-oxadiazole derivatives. We will move beyond a simple cataloging of activities to provide a Senior Application Scientist's perspective on the mechanistic underpinnings, structure-activity relationships (SAR), and the critical experimental workflows required to validate these promising therapeutic agents. The content herein is tailored for researchers, medicinal chemists, and drug development professionals who seek to leverage this versatile scaffold in their own discovery programs.

I. Anticancer Activity: Targeting the Hallmarks of Malignancy

The development of novel anticancer agents remains a paramount challenge in global health.[5] Derivatives of 1,2,4-oxadiazole have emerged as a particularly fruitful area of investigation, demonstrating potent cytotoxic and cytostatic effects across a range of human cancer cell lines.[5][6][7]

Mechanistic Insights & Key Molecular Targets

The anticancer effects of 1,2,4-oxadiazole derivatives are often multifaceted, targeting various hallmarks of cancer. A significant breakthrough was the discovery of 3,5-diarylsubstituted 1,2,4-oxadiazoles as a new class of apoptosis inducers.[1] Beyond apoptosis induction, these compounds have been engineered to selectively inhibit key enzymes and proteins integral to tumor survival and proliferation.

Notable molecular targets include:

-

Enzyme Inhibition: Certain derivatives have been developed as potent inhibitors of enzymes like Carbonic Anhydrases (CAs), particularly isoforms IX and XII which are overexpressed in hypoxic tumors, and Histone Deacetylases (HDACs), which play a crucial role in the epigenetic regulation of gene expression.[1][8]

-

Kinase Inhibition: The dysregulation of protein kinases is a common driver of oncogenesis. Oxadiazole scaffolds have been incorporated into molecules designed to inhibit specific kinases involved in cancer signaling pathways.[7]

-

Tubulin Polymerization: Some 1,2,4-oxadiazole conjugates have been shown to interfere with microtubule dynamics by binding to tubulin, a validated target for cytotoxic chemotherapy.[9]

The rationale for targeting these specific pathways lies in their critical role in tumor cell proliferation, survival, and metastasis. For instance, inhibiting CAs in the acidic tumor microenvironment can disrupt pH regulation, leading to apoptosis, while HDAC inhibition can reactivate tumor suppressor genes.

Structure-Activity Relationship (SAR) Analysis

SAR studies reveal that the anticancer potency of these derivatives can be finely tuned through substituent modifications. For example, in a series of 1,2,4-oxadiazole-1,3,4-oxadiazole hybrids, the introduction of electron-withdrawing groups on the 5-aryl ring of the 1,2,4-oxadiazole moiety was found to increase antitumor activity.[1] Similarly, for 1,2,4-oxadiazole-sulfonamide derivatives, specific substitutions were critical for achieving potent activity against colon cancer cell lines.[5] This underscores the importance of rational design in optimizing the interaction between the compound and its biological target.

Data Summary: Representative Anticancer 1,2,4-Oxadiazole Derivatives

| Compound Class | Representative Compound(s) | Target Cancer Cell Line(s) | Potency (IC50) | Reference |

| 1,2,4-Oxadiazole linked 5-Fluorouracil | Compound 7a (unsubstituted phenyl) | MCF-7, A549, DU-145, MDA-MB-231 | 0.18 - 1.13 µM | [6] |

| 1,2,4-Oxadiazole linked Imidazopyridines | Compound 1 | MCF-7, A-549, A375 | 0.68 - 1.56 µM | [4][5] |

| 1,2,4-Oxadiazole-1,3,4-Oxadiazole Hybrids | Compound 33 | MCF-7 | 0.34 µM | [7] |

| 1,2,4-Oxadiazole-Sulfonamides | Compound 3 | HCT-116 | 6.0 µM | [5] |

Experimental Validation: A Self-Validating Workflow

The evaluation of a novel compound's anticancer potential requires a tiered, logical progression from broad screening to specific mechanistic and in vivo studies. This workflow ensures that resources are focused on the most promising candidates.

Caption: Workflow for anticancer drug validation.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol describes a standard method for assessing cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[10][11]